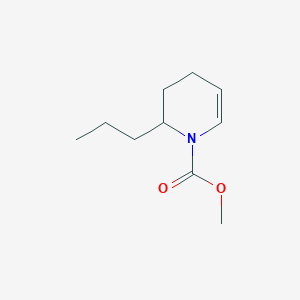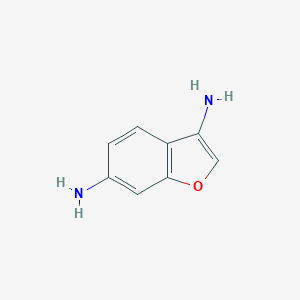![molecular formula C20H24F2Ti-2 B061903 Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide CAS No. 178177-04-3](/img/structure/B61903.png)
Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide is a useful research compound. Its molecular formula is C20H24F2Ti-2 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Tetrahydroindole Derivatives : Ethyl 3-halo-2-propynoates can undergo palladium- and copper-free cross-coupling with 4,5,6,7-tetrahydroindoles on alumina to yield tetrahydroindole-2-propynoates. This process is notable for its simplicity, not requiring heating, base, or solvent, and can yield significant by-products under certain conditions (Trofimov et al., 2007).
Formation of Furan-2-One Sequences : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, leads to the formation of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a single diastereomer, indicating a concerted character of the rearrangement. This process is sensitive to the structure of the alcohol used (Sobenina et al., 2011).
Isomerization of Perfluoro-Ethylindane : Perfluoro-1-ethylindane is isomerized under the action of SbF5 to various compounds, including perfluoro-α,Β-o-trimethylstyrene and perfluoro-1,2-dimethylindane. This isomerization is accompanied by further conversions and defluorination reactions under certain conditions (Karpov et al., 1990).
Addition of Cyclic Ethers and Acetals to Difluoromethylpropenoate : Ethyl 3,3-difluoro-2-methylpropenoate forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. The formation of these adducts is rationalized based on frontier molecular orbital (FMO) and radical stability arguments (Bumgardner & Burgess, 2000).
Ethynylation of Tetrahydroindoles : Tetrahydroindoles can be ethynylated with ethyl 3-halo-2-propynoates using solid K2CO3 without solvent. This reaction yields ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoates with high efficiency and is notable for its rapid and facile nature (Trofimov et al., 2008).
Regioselective Cyclization of Tetrahydroindoles : (4,5,6,7-Tetrahydroindol-2-yl)alkynes can cyclize with hydroxylamine to form either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles depending on the reaction conditions. The acidity of the reaction mixture influences the selectivity of the isomer formation (Sobenina et al., 2014).
Electrochemical Capacitive Performance of Polyindole Films : The introduction of alkyl chains between two indole units alters the electrochemical properties of the π-conjugated backbone, affecting the specific capacitance performance. Polyindole films and their derivatives have been studied for their electrochemical capacitive performance, revealing insights into the effect of alkyl chain length on electrochemical properties (Zou et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2,3,4,5,6,7-hexahydro-1H-indene", "1-bromo-2-(2-hydroxyethyl)benzene", "Titanium tetrachloride", "Sodium borohydride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: The starting material 2,3,4,5,6,7-hexahydro-1H-indene is reacted with 1-bromo-2-(2-hydroxyethyl)benzene in the presence of a base such as sodium hydroxide to form 1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]benzene.", "Step 2: The product from step 1 is then reacted with titanium tetrachloride in the presence of sodium borohydride to form the corresponding titanium complex.", "Step 3: The titanium complex from step 2 is then treated with hydrogen fluoride to form the final product, Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide." ] } | |
Numéro CAS |
178177-04-3 |
Formule moléculaire |
C20H24F2Ti-2 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide |
InChI |
InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Clé InChI |
PKPCUGIZTILQGT-UHFFFAOYSA-L |
SMILES |
C1CCC2=C(C=C[C-]2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F |
SMILES canonique |
C1CCC2=C(C=C[C-]2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
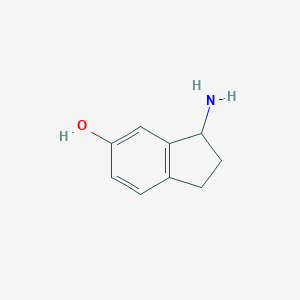
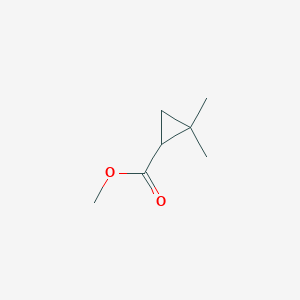
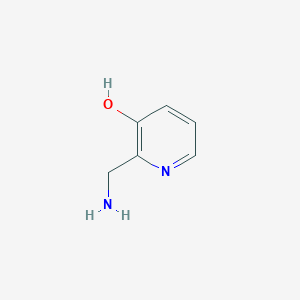
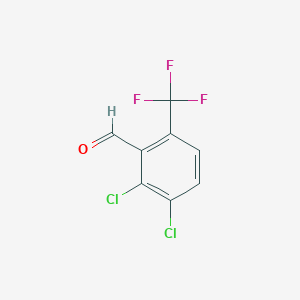


![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
